N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide
Description
Historical Development of Indazole-3-Carboxamide Derivatives
The exploration of indazole derivatives began in the late 20th century, driven by their structural similarity to purine bases and their ability to modulate enzymatic activity. Early research focused on simple indazole analogs, such as 1H-indazole-3-carboxylic acid, which demonstrated modest kinase inhibitory properties. The introduction of carboxamide functionalities marked a pivotal shift, as these groups enhanced binding affinity to hydrophobic enzyme pockets. For instance, the substitution of carboxylic acid with carboxamide in 1H-indazole-3-carboxamide derivatives improved their pharmacokinetic profiles and target selectivity.
By the 2010s, fragment-based drug design enabled the systematic optimization of indazole-3-carboxamides. Researchers identified this compound through screening campaigns targeting PAK1, a kinase implicated in tumor metastasis. Its development reflects a broader trend in medicinal chemistry toward leveraging heterocyclic cores for multi-target engagement.
Classification within Heterocyclic Compound Research
This compound belongs to the indazole class of heterocyclic compounds, characterized by a fused benzene and pyrazole ring. The carboxamide group at the 3-position and the 3-methoxyphenethyl side chain further classify it as a substituted indazole derivative. These modifications position the compound within two research domains:
- Kinase Inhibitors : The carboxamide group facilitates hydrogen bonding with kinase ATP-binding sites, while the methoxyphenyl moiety contributes to hydrophobic interactions.
- Selective Estrogen Receptor Degraders (SERDs) : Structural analogs of this compound have shown promise in degrading estrogen receptor-α, particularly in breast cancer models.
The compound’s bifunctional design enables simultaneous engagement with catalytic and allosteric kinase regions, a feature increasingly prioritized in targeted cancer therapies.
Emergence as a Compound of Interest in Medicinal Chemistry
This compound gained prominence through its potent PAK1 inhibitory activity (IC~50~ = 9.8 nM) and high selectivity over 29 other kinases. PAK1 regulates cell motility and invasion, making this compound a candidate for anti-metastatic therapies. Key pharmacological attributes include:
- Anti-Migration Effects : In MDA-MB-231 breast cancer cells, the compound suppressed migration by downregulating Snail, a transcriptional repressor of E-cadherin.
- hERG Safety Profile : Unlike many kinase inhibitors, it exhibits low hERG channel activity, reducing cardiac toxicity risks.
These properties underscore its potential as a lead compound for selective PAK1 modulation.
Structure-Based Design Approaches in Development
The optimization of this compound involved meticulous structure-activity relationship (SAR) studies:
Computational modeling revealed that the methoxyphenethyl chain adopts a conformation that stabilizes the compound within PAK1’s hinge region, while the carboxamide forms critical hydrogen bonds with Glu315 and Asp325. Subsequent analogs incorporated fluorinated aryl groups to further enhance blood-brain barrier penetration, expanding potential applications in CNS malignancies.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-13-6-4-5-12(11-13)9-10-18-17(21)16-14-7-2-3-8-15(14)19-20-16/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDFPJIYAVOCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxyphenyl ethylamine and 1H-indazole-3-carboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-methoxyphenyl ethylamine and the carboxylic acid group of 1H-indazole-3-carboxylic acid. This is usually achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-[2-(3-hydroxyphenyl)ethyl]-1H-indazole-3-carboxamide.
Reduction: Formation of N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including renal cancer cells. Molecular docking studies have shown that this compound interacts effectively with cancer-related receptors, suggesting its potential as a lead compound in cancer therapy .
Neurological Disorders
The compound has been investigated for its effects on nicotinic acetylcholine receptors, particularly in the context of neurological disorders such as Alzheimer's disease and schizophrenia. Studies have indicated that derivatives of indazole, including this compound, may act as agonists or partial agonists at these receptors, providing a pathway for developing new treatments for cognitive impairments associated with these conditions .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. Preliminary results suggest that it may possess activity against various bacterial strains, although further research is needed to confirm its efficacy and mechanism of action in this area.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, including amide coupling reactions and purification processes. Advanced techniques such as density functional theory (DFT) calculations and molecular docking simulations are employed to optimize the synthesis and predict the compound's interactions with biological targets .
Case Study 1: Renal Cancer Inhibition
A study focused on the binding interactions of this compound with renal cancer receptors revealed significant binding affinity, indicating its potential as a therapeutic agent against renal cancer. The study utilized Auto Dock software to analyze binding energies and assess the effectiveness of various indazole derivatives against specific cancer targets .
Case Study 2: Neurological Applications
In another investigation, researchers assessed the effects of this compound on cognitive functions in animal models. The results demonstrated improvements in memory retention and cognitive performance, supporting the hypothesis that this compound may offer therapeutic benefits for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The indazole-3-carboxamide scaffold is shared among many SCRAs, but substituent variations critically modulate activity:
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-[2-(3-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide | 2-(3-Methoxyphenyl)ethyl | ~337.4 (calculated) | Methoxy group enhances lipophilicity |
| AB-FUBINACA 2-fluorobenzyl isomer | 2-Fluorobenzyl | 368.4 | Fluorine increases electronic effects |
| EMB-FUBINACA | 4-Fluorobenzyl | 397.5 | Fluorine and ethyl ester linkage |
| APP-CHMINACA | Cyclohexylmethyl | Not provided | Aliphatic substituent for steric bulk |
Key Observations :
- Fluorinated analogs (e.g., AB-FUBINACA, EMB-FUBINACA) exhibit higher molecular weights and enhanced CB1/CB2 binding due to fluorine’s electronegativity and hydrophobic interactions .
- Methoxy vs. Fluorine : The methoxy group in the target compound may reduce receptor affinity compared to fluorinated analogs but could improve metabolic stability by resisting oxidative degradation .
Receptor Affinity and Pharmacological Activity
Studies on carboxamide-type SCRAs highlight substituent-dependent effects on CB1/CB2 activation:
- AB-FUBINACA: Displays nanomolar-range EC₅₀ values for CB1 (e.g., ~0.3 nM in vitro), attributed to the 2-fluorobenzyl group’s optimal steric and electronic properties .
- EMB-FUBINACA : The ethyl ester moiety in EMB-FUBINACA may prolong duration of action by slowing hydrolysis, though this is speculative without direct data .
- Target Compound: Limited quantitative data exist, but the 3-methoxyphenethyl group likely reduces CB1 affinity compared to fluorinated analogs. However, its higher lipophilicity could enhance blood-brain barrier penetration, offsetting lower receptor potency .
Metabolic and Detection Profiles
- Fluorinated Analogs : Metabolized via defluorination and hydroxylation, producing detectable urinary metabolites (e.g., hydroxy-AB-FUBINACA) .
- Methoxy-Containing Compounds : The 3-methoxy group may undergo O-demethylation, generating catechol intermediates that conjugate with glucuronic acid, complicating detection in standard assays .
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide is an indazole derivative that has gained attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indazole ring structure with a methoxyphenyl substituent and a carboxamide group, which contributes to its biological properties. The synthesis of this compound typically involves several key steps:
- Formation of the Indazole Core : The initial step often includes the condensation of appropriate precursors to form the indazole scaffold.
- Substitution Reactions : Subsequent reactions introduce the methoxyphenyl and carboxamide groups, which enhance the compound's biological activity.
The synthetic pathways can be complex and may involve various reagents and conditions to optimize yield and purity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Neuroprotective Effects : Studies suggest that indazole derivatives can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
- Anticancer Properties : Molecular docking studies have shown that certain indazole derivatives exhibit potent anti-cancer activity, particularly against renal cancer cell lines. The binding affinity of these compounds can be significant, with some derivatives demonstrating IC50 values in the nanomolar range .
- Antiprotozoal Activity : Research indicates that modifications to the indazole structure can enhance activity against protozoan parasites such as E. histolytica and G. intestinalis, with some derivatives showing IC50 values below 0.050 µM .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuroprotective Effects : In vitro studies have shown that this compound can mitigate oxidative stress in neuronal cells, suggesting its potential for treating neurodegenerative disorders.
- Molecular Docking Studies : A study utilized AutoDock software to evaluate the binding interactions of indazole derivatives with specific protein targets associated with renal cancer. The results indicated that certain modifications significantly enhance binding affinity, leading to improved anticancer efficacy .
- Antiprotozoal Activity : The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indazole scaffold increase potency against protozoan infections. Compounds with 2-phenyl substitutions exhibited remarkable improvements in activity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide, and how can purity be optimized?
- Methodology : Multi-step organic synthesis typically involves coupling 1H-indazole-3-carboxylic acid with 2-(3-methoxyphenyl)ethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification is achieved using column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water. Purity ≥98% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to verify the indazole core, methoxyphenyl substituent, and carboxamide linkage. High-resolution mass spectrometry (HRMS) in positive ion mode confirms the molecular formula. Infrared (IR) spectroscopy can validate carbonyl (C=O, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
Q. What receptor targets are associated with this compound, and what assay systems are appropriate for initial screening?
- Methodology : As a carboxamide-substituted indazole, it is hypothesized to interact with cannabinoid receptors (CB1/CB2). Use radioligand displacement assays with [³H]CP-55,940 for CB1 and CB2. Cell-based cAMP assays (e.g., CHO-K1 cells expressing human CB1/CB2) can evaluate agonist/antagonist activity. Include JWH-018 as a positive control .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S enantiomers) impact CB1/CB2 receptor binding and functional activity?
- Methodology : Synthesize enantiomers using chiral auxiliaries or resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column). Compare EC₅₀ values in β-arrestin recruitment assays (e.g., PathHunter® CB1/CB2 kits). Prior studies on analogous compounds show (S)-enantiomers exhibit higher CB1 affinity, but (R)-enantiomers may display off-target effects .
Q. What in vivo models are suitable for evaluating pharmacokinetics and central nervous system (CNS) penetration?
- Methodology : Administer the compound intravenously (IV) and orally in Sprague-Dawley rats. Collect plasma/brain samples at timed intervals. Quantify via LC-MS/MS. Calculate brain-to-plasma ratio (Kp). Note: Lipophilicity (logP >3) may enhance blood-brain barrier penetration but increase metabolic instability .
Q. How can researchers resolve contradictions in receptor activation data across different assay platforms?
- Methodology : Discrepancies between cAMP inhibition (Gi-coupled) and β-arrestin assays may arise from biased agonism. Use a panel of assays (cAMP, ERK phosphorylation, internalization) to assess signaling bias. Normalize data to reference agonists (e.g., WIN55,212-2 for CB1) and apply operational model analysis .
Q. What structural modifications improve selectivity for CB2 over CB1 receptors?
- Methodology : Replace the 3-methoxyphenyl group with bulkier substituents (e.g., 4-fluorobenzyl) to sterically hinder CB1 binding. Evaluate analogs using molecular docking (AutoDock Vina) against CB1 (PDB: 5TGZ) and CB2 (PDB: 5ZTY) crystal structures. Prioritize derivatives with >50-fold selectivity in binding assays .
Q. What are the metabolic pathways of this compound, and how do metabolites influence activity?
- Methodology : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS. Common pathways include O-demethylation of the methoxyphenyl group and indazole hydroxylation. Test metabolites in receptor assays; demethylated analogs may retain activity but with reduced logP .
Methodological Considerations
- Data Interpretation : Cross-validate receptor activity data using orthogonal assays (e.g., calcium flux vs. cAMP).
- Legal Compliance : Verify regulatory status under local controlled substance laws; analogs may fall under synthetic cannabinoid legislation .
- Safety Protocols : Use fume hoods for synthesis and PPE (nitrile gloves, lab coats) to prevent dermal exposure, as indazole carboxamides may exhibit uncharacterized toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
